1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile
Description
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is a cyclohexane derivative featuring a hydroxylphenyl group at the para position and a nitrile (carbonitrile) group.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDUNEZULWZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Condensation with p-Hydroxybenzyl Cyanide
The most widely reported method involves the acid- or base-catalyzed condensation of cyclohexanone with p-hydroxybenzyl cyanide. This one-pot reaction proceeds via nucleophilic addition of the cyanide group to the carbonyl carbon, followed by dehydration to form the cyclohexane ring.
Reaction Scheme :
$$
\text{Cyclohexanone} + \text{p-Hydroxybenzyl Cyanide} \xrightarrow{\text{Catalyst}} \text{1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile} + \text{H}_2\text{O}
$$
Optimization Parameters :
This method’s scalability is limited by the hygroscopic nature of p-hydroxybenzyl cyanide, necessitating anhydrous conditions.
Friedel-Crafts Alkylation of Phenol Derivatives
An alternative route employs Friedel-Crafts alkylation, where cyclohexane carbonitrile intermediates react with phenol derivatives. This method is favored for its compatibility with electron-rich aromatic systems.
Mechanistic Insights :
- Electrophilic Activation : Lewis acids (e.g., AlCl₃) polarize the C≡N bond, generating a nitrilium ion.
- Aromatic Substitution : The nitrilium ion attacks the para position of phenol, followed by cyclohexane ring closure.
Industrial Adaptation :
Patent EP0303398A1 details a scaled-up version using palladium-carbon catalysts under hydrogen pressure (1–2 atm), achieving 89% yield with 99% purity after recrystallization from acetonitrile.
Diels-Alder Cycloaddition Approaches
Recent advances utilize Diels-Alder reactions between dienes and nitrile-containing dienophiles. For example, Danishefsky’s diene reacts with 4-hydroxyphenylacetylene derivatives to form bicyclic intermediates, which undergo retro-Diels-Alder fragmentation to yield the target compound.
Advantages :
- Stereochemical control via chiral auxiliaries.
- High functional group tolerance.
Limitations :
- Requires stringent temperature control (−78°C to 25°C).
- Low atom economy due to sacrificial dienes.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance reproducibility. Key steps include:
- Pre-mixing : Cyclohexanone and p-hydroxybenzyl cyanide in a 1:1 molar ratio.
- Catalytic Bed : Fixed-bed reactors packed with Amberlyst-15 (residence time: 30–45 minutes).
- In-line Purification : Simulated moving bed (SMB) chromatography to isolate the nitrile.
Performance Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 95% | 99.5% |
| Solvent Consumption | 8 L/kg | 2 L/kg |
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated C–H cyanation offers a sustainable alternative. Using Ru(bpy)₃²⁺ as a photocatalyst and N-cyanosuccinimide (NCS) as a cyanide source, this method achieves 65–72% yield under mild conditions (25°C, 12 hours).
Reaction Profile :
$$
\text{Cyclohexane} + \text{4-Hydroxyphenylboronic Acid} \xrightarrow[\text{Blue LED}]{\text{Ru(bpy)}_3^{2+}} \text{this compound}
$$
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
Purification Techniques
| Technique | Efficiency | Cost |
|---|---|---|
| Recrystallization | High | Low |
| Column Chromatography | Moderate | High |
| SMB Chromatography | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-oxophenyl)cyclohexane-1-carbonitrile or 1-(4-carboxyphenyl)cyclohexane-1-carbonitrile.
Reduction: Formation of 1-(4-aminophenyl)cyclohexane-1-carbonitrile.
Substitution: Formation of 1-(4-alkoxyphenyl)cyclohexane-1-carbonitrile or 1-(4-acetoxyphenyl)cyclohexane-1-carbonitrile.
Scientific Research Applications
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Property Comparison
Research Findings and Implications
- Cytotoxic Activity : β-carboline derivatives with hydroxylphenyl groups (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide) show IC₅₀ values <2 μM in prostate and ovarian cancer lines, suggesting that the hydroxyl group may enhance target binding .
- Synthetic Routes : Sodium cyanide and methylamine hydrochloride are common reagents for nitrile introduction, as seen in and .
- Safety Profiles : Brominated analogs require stringent handling (e.g., 1-(4-bromophenyl)cyclohexane-1-carbonitrile), whereas methoxy derivatives are generally less hazardous .
Biological Activity
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile, also known as EVT-6391118, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H15NO
- Molecular Weight : 201.27 g/mol
- CAS Number : 868849-45-0
The compound is characterized by a cyclohexane backbone substituted with a hydroxyl group and a carbonitrile functional group. Its structural features suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanone with p-hydroxybenzyl cyanide under specific catalytic conditions. The following are key steps in the synthesis process:
- Reagents : Cyclohexanone, p-hydroxybenzyl cyanide, catalyst (e.g., acid catalyst).
- Conditions : Appropriate temperature and solvent choice to optimize yield.
- Purification : Common methods include recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter pathways and anti-inflammatory responses. It may influence several biochemical pathways, including:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways.
- Anti-inflammatory Effects : Possible inhibition of pro-inflammatory cytokines.
Therapeutic Applications
Research indicates that this compound exhibits a range of biological effects, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antitumor Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using various assays (DPPH, TEAC). Results indicated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.
Case Study 2: Antitumor Activity
In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves modifying protocols for structurally similar nitriles. For example, hydrodecyanation using a sodium hydride-iodide composite (NaH-I₂) has been effective for synthesizing 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile . For the hydroxyl variant, protect the phenolic -OH group (e.g., with acetyl or tert-butyldimethylsilyl) to prevent side reactions during nitrile formation. Post-synthesis deprotection under mild acidic or basic conditions can restore the hydroxyl group. Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity (≥97% as per industrial standards ).
- NMR : Compare ¹H/¹³C spectra with related cyclohexane carbonitriles (e.g., 4-oxo-1-phenylcyclohexane-1-carbonitrile ). Key signals include the hydroxyl proton (δ 5.2–5.5 ppm, broad) and nitrile carbon (δ 120–125 ppm).
- Mass Spectrometry : Confirm molecular weight (theoretical: 229.3 g/mol) via ESI-MS or GC-MS.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data across different synthetic batches?
- Methodological Answer : Cross-validate using orthogonal methods:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for 3-(4-fluorobenzoyl) cyclohexane dicarbonitrile derivatives .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for cyclohexane ring conformers.
- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2200 cm⁻¹) and hydroxyl (O-H stretch: ~3200 cm⁻¹) functional groups.
Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?
- Methodological Answer : Perform DFT calculations to:
- Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electrophilicity can be compared to 1-piperidinocyclohexanecarbonitrile .
- Docking Studies : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate with in vitro assays, as done for aminophenyl cyclohexane carbonitriles .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., compare to 1-(2-chloroethyl)cyclohexane-1-carbonitrile, stable up to 150°C ).
Handling and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
